Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-bromo-3-chlorothiophene, the thiophene ring is constructed through a series of halogenation and substitution reactions.
Introduction of the Chloroacetamido Group: The chloroacetamido group is introduced via nucleophilic substitution, where a chloroacetyl chloride reacts with an amine derivative of the thiophene ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and an appropriate acylating agent.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloroacetamido group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Derivatives with various functional groups replacing the chloro groups.
Scientific Research Applications
Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate depends on its specific application:
Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.
Therapeutic Effects: In medicinal applications, it may interact with specific molecular targets, such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- Ethyl 2-(2-bromoacetamido)-4-(2-bromophenyl)thiophene-3-carboxylate
- Ethyl 2-(2-iodoacetamido)-4-(2-iodophenyl)thiophene-3-carboxylate
Comparison:
- Uniqueness: The presence of chloro groups in Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate imparts distinct electronic properties compared to its bromo or iodo analogs, potentially affecting its reactivity and interaction with biological targets.
- Reactivity: Chloro derivatives are generally less reactive in nucleophilic substitution reactions compared to bromo or iodo derivatives, which can influence their suitability for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-(2-chlorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-2-21-15(20)13-10(9-5-3-4-6-11(9)17)8-22-14(13)18-12(19)7-16/h3-6,8H,2,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUXGYMILPVEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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